(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone
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Description
(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone is a useful research compound. Its molecular formula is C18H16FNO and its molecular weight is 281.3 g/mol. The purity is usually 95%.
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Biological Activity
The compound (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H16FNO, with a molecular weight of 313.34 g/mol. The structural composition includes a pyrrole ring, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of pyrrole derivatives. For instance, compounds similar to our target have shown significant cytotoxicity against various cancer cell lines. A notable study indicated that derivatives with a pyrrole moiety exhibited IC50 values comparable to traditional chemotherapeutics like doxorubicin .
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | HT29 (colon cancer) | <10 | |
Compound B | Jurkat (leukemia) | <5 | |
Target Compound | Various | TBD | This Study |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated. Pyrrole derivatives are known for their broad-spectrum antibacterial properties. For example, studies have reported that similar compounds effectively inhibit both Gram-positive and Gram-negative bacteria .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Studies indicate that the compound induces cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.
- Inhibition of Protein Kinases : The presence of the pyrrole ring may facilitate interaction with protein kinases involved in cell proliferation pathways.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- Case Study 1 : A pyrrole derivative was tested against breast cancer cell lines, showing a significant reduction in cell viability after 48 hours of treatment at concentrations as low as 5 µM .
- Case Study 2 : Another study focused on the antimicrobial properties against multi-drug resistant strains, revealing that the compound inhibited bacterial growth effectively at sub-MIC levels .
Properties
IUPAC Name |
[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO/c19-16-8-5-7-14(12-16)18(21)17-9-2-1-6-15(17)13-20-10-3-4-11-20/h1-9,12H,10-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPACRPOUKRCMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643930 |
Source
|
Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898763-14-9 |
Source
|
Record name | [2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl](3-fluorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898763-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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